

2-(1-Isopropoxyethoxy)propane structural formula

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Compound of Interest

Compound Name: 2-(1-Isopropoxyethoxy)propane

CAS No.: 4285-59-0

Cat. No.: B8235826

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An In-Depth Technical Guide to **2-(1-Isopropoxyethoxy)propane**: Synthesis, Mechanisms, and Toxicological Profiling

Executive Summary

2-(1-Isopropoxyethoxy)propane, commonly known as acetaldehyde diisopropyl acetal (CAS: 4285-59-0), is a highly versatile organic compound characterized by its geminal diether linkage. While traditionally utilized as a robust protecting group for alcohols and a synthetic intermediate in pharmaceutical manufacturing, recent analytical studies have identified it as a critical degradation byproduct in the aerosols of electronic cigarettes.

This whitepaper provides an authoritative examination of the compound's physicochemical properties, the thermodynamic causality of its synthesis, and its emerging toxicological significance. It is designed for researchers and drug development professionals requiring rigorous, self-validating methodologies for both bench-scale synthesis and trace-level analytical detection.

Physicochemical Profiling

Understanding the physical constants of **2-(1-Isopropoxyethoxy)propane** is essential for designing extraction, distillation, and chromatographic workflows. The compound is a volatile, flammable liquid with a characteristic "green, herbal" odor. Because acetals are stable under basic conditions but highly labile in aqueous acids, its handling requires strictly anhydrous and neutral-to-basic environments.

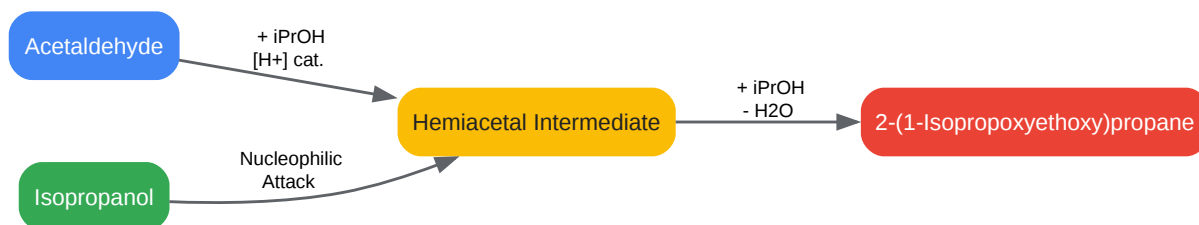
Table 1: Physicochemical Properties of **2-(1-Isopropoxyethoxy)propane**

Property	Value	Source
IUPAC Name	2-(1-Isopropoxyethoxy)propane	1
Common Name	Acetaldehyde diisopropyl acetal	2
CAS Number	4285-59-0	1
Molecular Formula	C ₈ H ₁₈ O ₂	1
Molecular Weight	146.23 g/mol	1
Boiling Point	143.00 – 150.00 °C (@ 760 mmHg)	2
Specific Gravity	0.826 – 0.829 (@ 25 °C)	2

Mechanistic Pathways of Acetalization

The formation of **2-(1-Isopropoxyethoxy)propane** is governed by thermodynamic equilibrium. The reaction between acetaldehyde and isopropanol requires an acid catalyst to protonate the carbonyl oxygen, thereby increasing its electrophilicity.

Causality in Reaction Design: Because acetalization releases one equivalent of water, the reaction will stall at the hemiacetal stage unless water is actively removed from the system. In bench-scale synthesis, this is achieved using 3Å molecular sieves rather than a Dean-Stark apparatus. The choice of molecular sieves over thermal dehydration is dictated by the extreme volatility of acetaldehyde (boiling point ~20 °C); applying heat to drive off water would prematurely vaporize the primary reactant.



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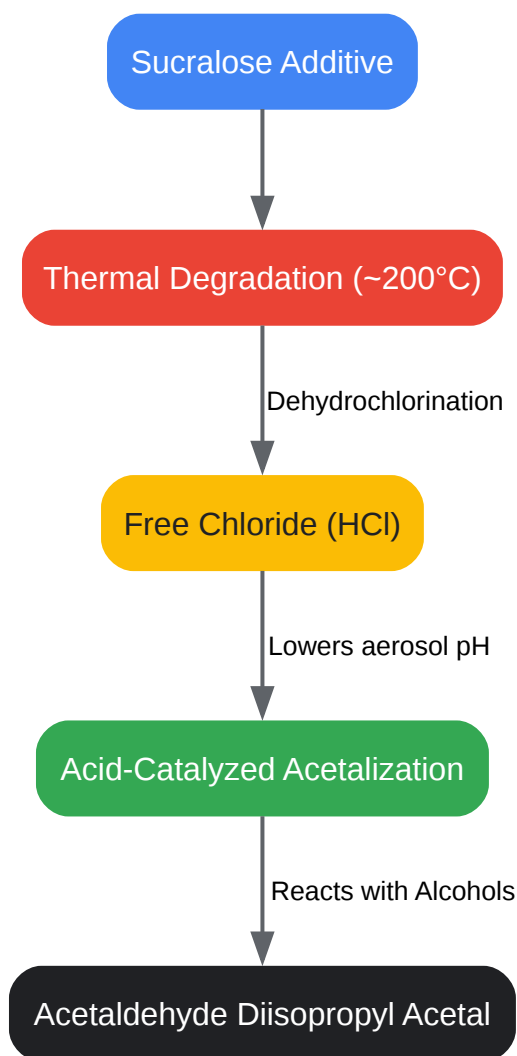
Figure 1: Acid-catalyzed synthesis pathway of **2-(1-Isopropoxyethoxy)propane**.

Toxicological Context: E-Cigarette Aerosol Degradation

Beyond intentional synthesis, **2-(1-Isopropoxyethoxy)propane** has been identified as a hazardous byproduct in electronic cigarette aerosols. A landmark study by Duell et al. (2019) demonstrated that the addition of the sweetener sucralose to e-liquids fundamentally alters the thermal degradation profile of the aerosol [1].

Mechanistic Causality of Toxicity: Sucralose, a chlorinated disaccharide, undergoes thermal degradation at vaping temperatures (~200 °C) via dehydrochlorination, releasing free hydrochloric acid (HCl). Simultaneously, the primary e-liquid solvents (propylene glycol and glycerol) thermally oxidize to form aldehydes, including acetaldehyde. The newly generated HCl acts as a potent acid catalyst, driving the reaction between acetaldehyde and available alcohols (such as isopropanol or unreacted glycols) to form acetals.

These acetals act as "Trojan horses" in the respiratory tract. While they may not trigger immediate sensory irritation like free aldehydes, they readily hydrolyze back into toxic aldehydes upon contact with the aqueous, slightly acidic environment of the pulmonary mucosa.



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Figure 2: Sucralose-enhanced thermal degradation pathway in e-cigarette aerosols.

Experimental Methodologies

Protocol A: Bench-Scale Synthesis of 2-(1-Isopropoxyethoxy)propane

This protocol utilizes chemical dehydration to bypass the volatility constraints of acetaldehyde.

Step-by-Step Procedure:

- Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Add 15.0 g (0.25 mol) of anhydrous isopropanol and 10.0 g of activated 3Å molecular sieves.

- **Catalyst Addition:** Add 0.19 g (1.0 mmol) of p-Toluenesulfonic acid monohydrate (pTSA). Stir the suspension and cool to 0 °C using an ice-water bath.
- **Reagent Introduction:** Using a pre-chilled syringe, add 4.4 g (0.10 mol) of acetaldehyde dropwise over 30 minutes. **Causality Note:** Dropwise addition controls the exothermic hemiacetal formation, preventing the acetaldehyde from boiling off.
- **Reaction:** Allow the mixture to warm to room temperature and stir for 12 hours.
- **Quenching:** Add 0.5 mL of triethylamine to the flask. **Causality Note:** Neutralizing the acid catalyst is mandatory. If the mixture remains acidic during concentration, the equilibrium will shift backward, hydrolyzing the acetal.
- **Purification:** Filter off the molecular sieves. Concentrate the filtrate under reduced pressure (avoiding temperatures above 40 °C). Purify the crude product via fractional distillation (collecting the fraction at 143–145 °C).



Self-Validation Checkpoint: Validate the purified product using ^1H NMR. The integration ratio of the acetal methine quartet (~4.75 ppm) to the twelve isopropyl methyl protons (~1.15 ppm) must be exactly 1:12. The presence of an aldehyde proton peak (~9.8 ppm) indicates incomplete reaction or hydrolysis, necessitating redistillation over a mild base like K_2CO_3 .

Protocol B: Detection of Acetal Degradation in Vaped E-Liquids

Adapted from the analytical framework established by Duell et al. [1], this protocol isolates volatile acetals from aerosolized e-liquids.

Step-by-Step Procedure:

- **Sample Preparation:** Formulate a test e-liquid containing 50% propylene glycol, 50% glycerol, 0.14 wt% sucralose, and 1.0 wt% isopropanol.

- **Aerosol Capture:** Connect a sub-ohm vaping device (set to 15 W) to a custom impinger system submerged in a dry ice/acetone bath (-78 °C). Fill the impinger with 2.0 mL of CDCl₃. Causality Note: Standard room-temperature impingers fail to capture highly volatile acetals; cryogenic trapping is required for quantitative recovery.
- **Vaping Simulation:** Draw 15 puffs (3-second duration, 30-second intervals) through the impinger using a programmable syringe pump.
- **Standard Addition:** Allow the impinger to warm to room temperature. Immediately spike the CDCl₃ solution with 10.0 µL of a known concentration of 1,4-dioxane as an internal standard.
- **qNMR Analysis:** Transfer the solution to an NMR tube and acquire a ¹H NMR spectrum using a minimum relaxation delay (D1) of 10 seconds. Causality Note: A long relaxation delay ensures complete longitudinal relaxation of all protons, which is mathematically required for absolute quantification.

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*Self-Validation Checkpoint: The analytical run is self-validating if the internal standard (1,4-dioxane) peak at 3.70 ppm integrates consistently across technical replicates. Cross-validate the presence of **2-(1-Isopropoxyethoxy)propane** by subjecting the NMR sample to GC-MS; look for the characteristic loss of an isopropoxy radical resulting in a prominent m/z 87 fragment ion.*

Analytical Data Presentation

Accurate structural confirmation relies on high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. The highly symmetrical nature of the isopropyl groups simplifies the spectrum, creating distinct, easily integrable peaks.

Table 2: Expected ¹H NMR Spectral Assignments (CDCl₃, 400 MHz)

Chemical Shift (ppm)	Multiplicity	Integration	Structural Assignment
4.75	Quartet (q)	1H	Acetal methine backbone (CH-CH ₃)
3.82	Septet (sept)	2H	Isopropyl methine protons (CH-(CH ₃) ₂)
1.31	Doublet (d)	3H	Acetal methyl group (CH ₃ -CH)
1.15	Doublet (d)	12H	Isopropyl methyl protons (CH ₃ -CH-CH ₃)

References

- Duell, A. K., Pankow, J. F., & Peyton, D. H. (2019). "Sucralose-Enhanced Degradation of Electronic Cigarette Liquids during Vaping." *Chemical Research in Toxicology*.
- Sigma-Aldrich. "2-(1-Isopropoxyethoxy)"
- The Good Scents Company. "Acetaldehyde diisopropyl acetal."

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